molecular formula C14H17NO2 B8397224 3-(1-Piperidylcarbonyl)-2,3-dihydrobenzofuran

3-(1-Piperidylcarbonyl)-2,3-dihydrobenzofuran

Cat. No.: B8397224
M. Wt: 231.29 g/mol
InChI Key: MNUYLTKNCQMSNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Piperidylcarbonyl)-2,3-dihydrobenzofuran is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

2,3-dihydro-1-benzofuran-3-yl(piperidin-1-yl)methanone

InChI

InChI=1S/C14H17NO2/c16-14(15-8-4-1-5-9-15)12-10-17-13-7-3-2-6-11(12)13/h2-3,6-7,12H,1,4-5,8-10H2

InChI Key

MNUYLTKNCQMSNA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2COC3=CC=CC=C23

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-(1-piperidylcarbonyl)benzofuran (6.7 g) in methanol (150 ml) kept at 35-50° C. were added small portions (in total 3 g) of Mg turnings during 5 hours. After stirring for another hour at 50° C. the mixture was poured onto an aqueous solution of NH4Cl. The aqueous solution was extracted with dichloromethane (2×200 ml). The combined organic phases were worked-up yielding 6.7 g of the title 2,3-dihydrobenzofuran derivative as an oil.
Name
3-(1-piperidylcarbonyl)benzofuran
Quantity
6.7 g
Type
reactant
Reaction Step One
[Compound]
Name
Mg
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 3-(1-piperidylcarbonyl)benzofuran (6.7 g) in methanol (150 ml) kept at 35°-50° C. were added small portions (in total 3 g) of Mg turnings during 5 hours. After stirring for another hour at 50° C. the mixture was poured onto an aqueous solution of NH4 Cl. The aqueous solution was extracted with dichloromethane (2×200 ml). The combined organic phases were worked-up yielding 6.7 g of the title 2,3-dihydrobenzofuran derivative as an oil.
Name
3-(1-piperidylcarbonyl)benzofuran
Quantity
6.7 g
Type
reactant
Reaction Step One
[Compound]
Name
Mg
Quantity
3 g
Type
reactant
Reaction Step Two
[Compound]
Name
NH4 Cl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.